molecular formula C14H18O3 B12282421 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B12282421
M. Wt: 234.29 g/mol
InChI Key: CKJSRBCSUSLJRO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 2-(5-(tert-butyl)-2,3-dihydrobenzofuran-3-yl)acetic acid under IUPAC conventions. This nomenclature reflects its bicyclic 2,3-dihydrobenzofuran core, substituted with a tert-butyl group at position 5 and an acetic acid moiety at position 3. The CAS Registry Number 1538042-16-8 uniquely identifies this chemical entity across regulatory and commercial databases.

Alternative names include 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid, emphasizing the fused benzofuran ring system. A comparative analysis of naming conventions across sources reveals minor syntactic variations but consistent adherence to IUPAC guidelines (Table 1).

Table 1: Nomenclature Comparison Across Sources

Source IUPAC Name CAS Number
SmallMolecules.com 2-(5-tert-butyl-2,3-dihydrobenzofuran-3-yl)acetic acid 1538042-16-8
Sigma-Aldrich 2-(5-(tert-butyl)-2,3-dihydrobenzofuran-3-yl)acetic acid 1538042-16-8

The structural formula C₁₄H₁₈O₃ confirms the presence of 14 carbon atoms, 18 hydrogen atoms, and three oxygen atoms, consistent with the tert-butyl and acetic acid functional groups.

Structural Relationship to Benzofuran Derivatives

The compound belongs to the 2,3-dihydrobenzofuran class, characterized by a partially saturated furan ring fused to a benzene ring. Unlike fully aromatic benzofurans (e.g., 2,3-dihydro-5-benzofuranacetic acid [CID 2737455]), the dihydro designation indicates a single bond between positions 2 and 3 of the furan ring, reducing aromaticity and increasing conformational flexibility.

The acetic acid substituent at position 3 introduces a carboxylic acid group, enabling hydrogen bonding and salt formation. This contrasts with simpler dihydrobenzofurans like 2,3-dihydrobenzofuran (C₈H₈O), which lack polar functional groups. The tert-butyl group at position 5 contributes steric bulk and electron-donating effects, distinguishing it from analogs with smaller substituents such as ethyl (e.g., (5-ethyl-1-benzofuran-3-yl)acetic acid, CID 4737062).

Stereochemical Considerations in Dihydrobenzofuran Systems

The chiral center at position 3 of the dihydrofuran ring creates the potential for enantiomerism. However, available literature does not specify the stereochemical configuration of this compound. The InChI code InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16) lacks stereodescriptors, suggesting the compound is either synthesized as a racemic mixture or the stereochemistry remains uncharacterized.

In related dihydrobenzofuran systems, such as methyl 5-(tert-butyl)-2,3-dihydrobenzofuran-3-acetate, enantiomers exhibit distinct physicochemical properties and biological activities. However, such data for the acetic acid derivative remains undocumented in accessible sources.

Comparative Analysis of tert-Butyl Substituent Effects

The tert-butyl group (-C(CH₃)₃) significantly influences the compound’s properties compared to analogs with smaller substituents:

  • Molecular Weight and Hydrophobicity :

    • The tert-butyl group increases the molecular weight to 234.3 g/mol , versus 178.18 g/mol for 2,3-dihydro-5-benzofuranacetic acid.
    • Enhanced hydrophobicity improves lipid solubility, as evidenced by the compound’s compatibility with organic solvents.
  • Steric Effects :

    • The bulky tert-butyl group restricts rotational freedom around the benzene-furan axis, potentially stabilizing specific conformations.
  • Electron-Donating Capacity :

    • As a strong electron-donating group, the tert-butyl substituent increases electron density on the benzene ring, altering reactivity in electrophilic substitution reactions.

Table 2: Substituent Impact on Key Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Group
This compound tert-butyl 234.3 Acetic acid
2,3-Dihydro-5-benzofuranacetic Acid H 178.18 Acetic acid
(5-Ethyl-1-benzofuran-3-yl)acetic Acid Ethyl 204.22 Acetic acid

This comparative analysis underscores the tert-butyl group’s role in modulating solubility, steric interactions, and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16)

InChI Key

CKJSRBCSUSLJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Oxidation, Reduction, and Cyclization

The most detailed preparation method is described in the patent CN102942542A. This route involves a seven-step sequence starting from substituted allyl o-hydroxybenzene methyl ester derivatives. Key steps include:

  • Oxidation : Treatment of p-amino-m-allyl-o-hydroxybenzene methyl ester with ruthenium trichloride hydrate and sodium periodate in ethyl acetate to form an aldehyde intermediate.
  • Reduction : Sodium borohydride-mediated reduction of the aldehyde to a primary alcohol.
  • Protection and Substitution : Chlorination with sulfuryl chloride or N-chlorosuccinimide, followed by substitution with leaving groups (e.g., tosyl chloride).
  • Cyclization : Intramolecular etherification under basic conditions to form the dihydrobenzofuran core.
  • Hydrolysis : Saponification of the methyl ester using NaOH/MeOH to yield the acetic acid moiety.

Key Data :

  • Overall yield: 89% for the final hydrolysis step.
  • Catalysts: RuCl₃·H₂O/NaIO₄ for oxidation; NaBH₄ for reduction.
  • Conditions: Reactions conducted at 20–30°C for oxidation and room temperature for reduction.

Heck-Matsuda Reaction with Redox Relay

A one-pot enantioselective synthesis of dihydrobenzofuran scaffolds, as reported in a 2024 study, could be adapted for this compound. The protocol involves:

  • In Situ Diazonium Salt Formation : Starting from an aniline precursor, diazotization with NaNO₂/HCl generates the diazonium salt.
  • Intramolecular Heck Reaction : Palladium-catalyzed coupling (e.g., Pd(OAc)₂) induces cyclization to form the dihydrobenzofuran ring.
  • Redox Relay : Sequential oxidation/reduction steps to install the acetic acid side chain.

Key Data :

  • Yield: Up to 78% for related dihydrobenzofurans.
  • Enantiomeric Ratio: 99:1 when chiral ligands (e.g., BINAP) are used.

Brønsted Acid-Catalyzed [3 + 2] Annulation

A phosphoric acid (PA)-catalyzed method from Zhang et al. enables asymmetric synthesis:

  • Annulation : Reacting quinone monoimines with 3-hydroxymaleimides in dichloroethane.
  • Aromatization and Cyclization : Formation of the dihydrobenzofuran core via intermediate oxonium ions.
  • Side-Chain Introduction : Post-cyclization functionalization with acetic acid derivatives.

Key Data :

  • Yield: 62–99% for analogous structures.
  • Enantioselectivity: 49–99% ee.

Corey–Chaykovsky Reaction with 2-Hydroxychalcones

Fadeev et al. demonstrated a Brønsted acid-mediated approach:

  • Cyclopropanation : Treatment of 2-hydroxychalcones with trimethylsulfoxonium iodide (Me₃SOI) and Amberlyst 15.
  • Ring Expansion : Base-mediated rearrangement to form the dihydrobenzofuran skeleton.
  • Ester Hydrolysis : Conversion of the methyl ester to acetic acid using NaOH.

Key Data :

  • Yield: 22–75% for similar dihydrobenzofurans.

Transition Metal-Free Cyclization

A scalable industrial method from EP0650952A1 involves:

  • Friedel-Crafts Alkylation : Reacting 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid.
  • Hydrolysis : Acidic workup to yield the salicylaldehyde intermediate.
  • Side-Chain Extension : Wittig reaction or malonic ester synthesis to introduce the acetic acid group.

Key Data :

  • Yield: >70% for salicylaldehyde intermediates.
  • Conditions: 100–130°C, 1–5 hours.

Comparative Analysis of Methods

Method Key Steps Catalysts/Conditions Yield Scalability
Multi-Step Synthesis Oxidation, reduction, cyclization RuCl₃, NaIO₄, NaBH₄ 89% Industrial
Heck-Matsuda Diazotization, Pd-catalyzed coupling Pd(OAc)₂, BINAP 78% Laboratory
[3 + 2] Annulation PA-catalyzed annulation Chiral phosphoric acid 62–99% Asymmetric
Corey–Chaykovsky Cyclopropanation, rearrangement Amberlyst 15, Me₃SOI 22–75% Moderate
Friedel-Crafts Alkylation, hydrolysis Glacial acetic acid, H₂SO₄ >70% Industrial

Critical Challenges and Optimization

  • Regioselectivity : Controlling the position of tert-butyl and acetic acid groups requires precise reaction conditions (e.g., low temperatures during diazotization).
  • Stereochemistry : Asymmetric methods using chiral catalysts (e.g., BINAP) achieve high enantiopurity but add cost.
  • Industrial Feasibility : The multi-step synthesis and Friedel-Crafts route are most scalable, while enantioselective methods remain niche.

Emerging Techniques

Recent advances in photocatalysis and flow chemistry offer potential for faster cyclization and reduced purification steps. For example, visible-light-mediated radical cyclization could streamline dihydrobenzofuran formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic acid may exhibit anti-inflammatory properties. Compounds within this chemical class often show potential in inhibiting inflammatory pathways due to their structural characteristics. For instance, preliminary studies suggest interactions with enzymes involved in inflammation, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed to validate these findings.

Antioxidant Activity

The antioxidant profile of related compounds suggests that this compound could also possess antioxidant properties. Studies on similar dihydrobenzofuran derivatives have shown significant inhibition of lipid peroxidation, indicating potential for use as an antioxidant agent .

Case Study 1: In Vivo Evaluation for Pain Management

A study investigated the effects of related compounds on neuropathic pain models in rats. The results indicated that certain dihydrobenzofuran derivatives displayed potent antiallodynic effects without affecting locomotor activity. These findings suggest a potential therapeutic application for managing neuropathic pain through modulation of cannabinoid receptors .

Case Study 2: Antioxidant Efficacy

Research comparing the antioxidant efficacy of various dihydrobenzofuran derivatives demonstrated that these compounds could effectively inhibit lipid peroxidation induced by oxidative stress. The study highlighted that some derivatives exhibited superior antioxidant activity compared to established antioxidants like vitamin E .

Summary of Applications

Application AreaPotential BenefitsReferences
PharmaceuticalsAnti-inflammatory effects; Pain management, ,
AntioxidantsInhibition of lipid peroxidation ,
Materials SciencePotential as a lead compound for new therapeutic agents,

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.

    Anticancer Properties: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid with key structural analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound tert-Butyl C₁₄H₁₈O₃ 234.29 2070896-43-2 High lipophilicity, steric bulk
5-Trifluoromethyl-2,3-dihydrobenzofuran-3-acetic Acid CF₃ C₁₂H₁₁F₃O₃ 260.21 2070896-52-3 Electron-withdrawing, metabolic stability
5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid F C₁₀H₉FO₃ 196.18 2070896-53-4 Smaller size, moderate polarity
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic Acid CH₃ C₁₁H₁₂O₃ 192.21 1018251-36-9 Lower steric hindrance, reduced lipophilicity
1,2-Dihydronaphtho[2,1-b]furan-1-acetic Acid Naphtho-fused ring C₁₅H₁₂O₃ 240.26 258882-83-6 Extended aromatic system, increased π-π interactions
Key Observations:
  • Lipophilicity : The tert-butyl analog exhibits the highest lipophilicity due to its bulky hydrophobic group, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like fluorine or methyl .
  • Steric Effects : The tert-butyl group creates steric hindrance, which could limit interactions in tight enzymatic pockets compared to the less bulky methyl or fluorine substituents .
  • Aromaticity : The naphtho-fused analog (CAS: 258882-83-6) features an extended aromatic system, likely enhancing binding to hydrophobic protein domains or receptors .
Anti-Inflammatory Potential
  • 5-(tert-Butyl) derivative : Preliminary studies suggest its bulky substituent may reduce cyclooxygenase (COX) inhibition compared to smaller analogs like the methyl or fluorine derivatives, which align more closely with traditional NSAID pharmacophores .
  • Trifluoromethyl analog : The CF₃ group’s electron-withdrawing nature may enhance selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects .
  • Naphtho-fused derivative : Its extended aromatic system could improve binding to nuclear receptors (e.g., PPARγ), making it a candidate for metabolic disorder therapeutics .

Challenges and Limitations

  • Solubility : The tert-butyl derivative’s low aqueous solubility may necessitate formulation with cyclodextrins or lipid-based carriers for in vivo applications.
  • Metabolism : The CF₃-substituted analog, while stable, may generate trifluoroacetic acid metabolites, requiring toxicity profiling .

Biological Activity

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a dihydrobenzofuran core with a tert-butyl group at the 5-position, contributing to its distinct physicochemical properties. Its molecular formula is C14H18O3C_{14}H_{18}O_3 with a molecular weight of approximately 234.3 g/mol. The presence of both the carboxylic acid functional group and the dihydrobenzofuran structure enhances its reactivity and potential biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Preliminary studies indicate that it may modulate the activity of enzymes involved in inflammatory pathways, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation .

Potential Molecular Targets

  • Enzymes : Interaction with enzymes related to inflammation.
  • Receptors : Possible binding affinity with cannabinoid receptors, similar to other dihydrobenzofuran derivatives .

Anti-inflammatory Activity

A study on related compounds demonstrated that modifications in the structure could enhance anti-inflammatory properties. For instance, the introduction of specific substituents significantly improved the anti-inflammatory activity as measured by the carrageenan-induced edema method .

Antioxidant Properties

The antioxidant profile of benzofuran derivatives suggests that this compound may exhibit protective effects against oxidative stress. This is particularly relevant in the context of various diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

  • In Vivo Evaluations : In animal models, compounds similar to this compound have shown promise in reducing neuropathic pain and inflammation. For example, studies involving Sprague Dawley rats indicated significant changes in pain response following treatment with related dihydrobenzofuran derivatives .
  • Structure-Activity Relationship (SAR) : Research has identified that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity. For instance, compounds with additional functional groups at strategic locations exhibited improved potency against targets such as PARP-1 (Poly(ADP-ribose) polymerase) inhibitors .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundDihydrobenzofuran core with tert-butyl groupPotential anti-inflammatory and antioxidant effects
2,3-Dihydrobenzofuran-5-acetic AcidLacks tert-butyl; simpler structureModerate anti-inflammatory activity
5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic AcidContains two tert-butyl groups; increased steric hindranceEnhanced lipophilicity and potential biological efficacy

Q & A

Basic: What are the standard synthetic routes for 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid?

Methodological Answer:
A common approach involves ester hydrolysis under alkaline conditions. For example, refluxing the ethyl ester precursor with potassium hydroxide (KOH) in a methanol/water mixture (e.g., 1:1 v/v) for 5 hours, followed by acidification with HCl to precipitate the carboxylic acid derivative. Purification via column chromatography (ethyl acetate as eluent) yields the target compound with ~82% efficiency . This method ensures removal of unreacted starting materials and byproducts.

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemical ambiguities by defining bond angles and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl groups at δ ~1.3 ppm for protons and ~30 ppm for carbons) and dihydrobenzofuran ring conformation.
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalyst optimization : Replace KOH with milder bases (e.g., LiOH) to reduce side reactions.
  • Purification : Implement flash chromatography with gradient elution (hexane:ethyl acetate) to improve separation efficiency. Evidence from similar benzofuran syntheses shows that these adjustments increase yields by 10–15% .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:
Contradictions between predicted and observed NMR/IR data often arise from dynamic molecular interactions (e.g., tautomerism or hydrogen bonding). Mitigation strategies:

  • Temperature-dependent NMR : Conduct experiments at varied temperatures to identify conformational flexibility.
  • X-ray crystallography : Provides definitive proof of solid-state structure, as demonstrated for a fluorinated benzofuran analog where carboxyl groups formed centrosymmetric dimers via O–H⋯O bonds .
  • Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian09) .

Advanced: What methodologies assess biological activity in vitro?

Methodological Answer:

  • Antimicrobial assays : Use agar diffusion or microdilution methods with bacterial/fungal strains (e.g., S. aureus, C. albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Monitor activity of target enzymes (e.g., MMP3) using fluorogenic substrates in kinetic assays .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate organic waste and consult certified biohazard disposal services, as specified for structurally related benzofuran derivatives .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Advanced: How to address impurities during synthesis?

Methodological Answer:

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., unhydrolyzed esters or oxidized tert-butyl groups).
  • Process controls : Introduce in-line FTIR to monitor reaction progress and minimize side reactions.
  • Recrystallization : Optimize solvent mixtures (e.g., benzene/hexane) to exclude impurities, as demonstrated in crystallization studies of benzofuran analogs .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, then analyze degradation via HPLC .
  • Serum stability assays : Mix with human serum (e.g., H4522) and quantify remaining compound using LC-MS/MS .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

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